GLYCINE (2-13C)
Description
Significance of Stable Isotope Labeling in Biochemical Research
Stable isotope labeling is a powerful technique in which non-radioactive isotopes are incorporated into molecules to serve as tracers. metsol.com These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), are chemically identical to their more abundant, lighter counterparts but possess extra neutrons, making them heavier. metsol.comcreative-proteomics.com This difference in mass allows them to be detected and quantified using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. silantes.comrsc.org By introducing these labeled molecules into biological systems, researchers can track their journey and transformations through complex biochemical pathways. metsol.comsilantes.com
The significance of stable isotope labeling in biochemical research is immense, offering several key advantages over traditional methods. A major benefit is safety; because the isotopes are not radioactive, they pose no radiation risk, making them ideal for use in human studies, including those involving vulnerable populations. metsol.com This safety profile allows for repeated and dynamic measurements over extended periods. metsol.comresearchgate.net Furthermore, the incorporation of stable isotopes does not alter the chemical properties or biological behavior of the molecule, ensuring that the observed metabolic processes are representative of the natural state. metsol.com This accuracy provides a precise understanding of metabolic fluxes, which is the rate of turnover of molecules through a metabolic pathway. nih.gov
This technique has revolutionized the study of metabolism, enabling scientists to:
Elucidate Metabolic Pathways: Trace the conversion of substrates into products, helping to discover new pathways and understand the connectivity of metabolic networks. nih.govsilantes.com
Quantify Metabolic Fluxes: Measure the rates of synthesis and breakdown of metabolites, providing a dynamic view of cellular activity that static measurements of metabolite concentrations cannot offer. nih.gov
Investigate Disease Mechanisms: Identify metabolic disruptions associated with various diseases, offering insights into their progression and potential therapeutic targets. metsol.comsilantes.com
Support Drug Development: Assess how drugs affect specific metabolic pathways and monitor how individuals metabolize therapeutic agents, aiding in the development of personalized medicine. metsol.com
The integration of stable isotope labeling with advanced analytical platforms like high-resolution mass spectrometry has allowed for system-wide investigation of metabolism, a field known as metabolomics. nih.gov This approach provides a comprehensive snapshot of an organism's physiology, moving research from observational studies to detailed mechanistic investigations of cellular metabolism. nih.gov
Rationale for Positional Carbon-13 Labeling in Glycine (B1666218) (2-13C) as a Tracer
The choice of which atom to label within a molecule is a critical aspect of experimental design in tracer studies. Positional isotope labeling, where an isotope is placed at a specific atomic position in a molecule, allows researchers to track the fate of that particular atom through metabolic reactions. frontiersin.orgresearchgate.net This approach is particularly valuable for dissecting complex and intersecting metabolic pathways, as different atoms within the same molecule can have distinct metabolic fates. researchgate.net
Glycine, the simplest amino acid, is a central node in metabolism, participating in numerous biosynthetic and catabolic reactions. researchgate.netuomustansiriyah.edu.iq It consists of a carboxyl carbon (C1) and an alpha-carbon (C2). Labeling the alpha-carbon with carbon-13 to create Glycine (2-¹³C) provides a specific tool to investigate several key pathways where this carbon is uniquely processed:
The Glycine Cleavage System (GCS): This mitochondrial enzyme complex catalyzes the primary route of glycine degradation. mdpi.comslideshare.net During this process, the C1 carbon is released as carbon dioxide (CO₂), while the C2 carbon is transferred to the coenzyme tetrahydrofolate (THF) to form 5,10-methylene-THF. mdpi.comspandidos-publications.com This methylene (B1212753) group, carrying the ¹³C label from Glycine (2-¹³C), becomes a "one-carbon unit." mdpi.com By tracing this labeled one-carbon unit, researchers can quantify the activity of the GCS and follow the distribution of these units to other essential metabolic processes. mdpi.comnih.gov
One-Carbon Metabolism: The one-carbon units generated from the C2 of glycine are crucial for the synthesis of a wide range of biomolecules. mdpi.com The ¹³C label from Glycine (2-¹³C) can be tracked into:
Serine: The reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) can use a one-carbon unit to convert a second molecule of glycine into serine. spandidos-publications.comnih.gov Specifically, the formation of serine with a mass increase of two (Ser +2) can only occur when a ¹³C-labeled one-carbon unit derived from the GCS is incorporated into an already labeled [2-¹³C]glycine molecule in the cytosol. mdpi.comescholarship.org
Purine (B94841) Nucleotides: The entire glycine molecule is incorporated into the purine ring, with the C2 of glycine becoming carbon 5 of the purine structure. researchgate.net Additionally, two one-carbon units are required for the synthesis of the purine ring at positions C2 and C8. escholarship.org Tracing with Glycine (2-¹³C) allows researchers to distinguish between the direct incorporation of the glycine backbone and the contribution of one-carbon units derived from the GCS to purine synthesis. escholarship.orgresearchgate.net
Thymidine: The synthesis of deoxythymidine monophosphate (dTMP) requires a one-carbon unit. mdpi.com Detecting a ¹³C label in dTMP (dT +1) after administering Glycine (2-¹³C) indicates that the one-carbon unit was generated by the GCS, exported from the mitochondria, and utilized in cytosolic nucleotide synthesis. mdpi.comescholarship.org
By specifically labeling the alpha-carbon, Glycine (2-¹³C) enables the precise dissection of the flow of one-carbon units from mitochondrial glycine catabolism to cytosolic biosynthetic pathways, providing insights into how cells partition these essential building blocks for processes like proliferation and maintenance. mdpi.comnih.gov
Historical Context and Evolution of Glycine (2-13C) Utilization in Metabolic Studies
The use of stable isotopes as metabolic tracers dates back to the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg in the 1930s. bmss.org.uk Their experiments laid the foundation for understanding the dynamic nature of metabolism. The application of isotope tracers has since become a vital tool in biological and medical research, evolving in sophistication alongside advancements in mass spectrometry technology. bmss.org.uknih.gov
Early metabolic studies using labeled glycine focused on its fundamental roles in biochemistry. For instance, initial investigations used glycine labeled with heavy isotopes to trace its incorporation into purines and to study its interconversion with serine. mdpi.comnih.gov These studies were crucial in outlining the basic metabolic map for this amino acid.
The development of more advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has allowed for more precise and detailed investigations using positionally labeled tracers like Glycine (2-¹³C). nih.gov One of the first studies to use [2-¹³C]glycine to quantify the activity of the human glycine cleavage system (GCS) revealed that this pathway accounts for a significant portion of whole-body glycine flux. mdpi.com
More recent research has employed Glycine (2-¹³C) to explore the specific fate of the one-carbon units generated by the GCS. nih.gov These studies have moved beyond simply identifying pathways to quantifying the contribution of GCS-derived formate (B1220265) to various biosynthetic processes in different tissues and disease states. For example, studies in cancer cell lines and animal models have used Glycine (2-¹³C) to trace the partitioning of its alpha-carbon into serine, methionine, and DNA components like dTMP and methylcytosine, revealing tissue-specific differences in one-carbon metabolism. mdpi.comnih.gov This evolution reflects a shift from qualitative pathway mapping to quantitative flux analysis, providing a deeper, more dynamic understanding of metabolic regulation.
Detailed Research Findings
Recent studies utilizing Glycine (2-¹³C) as a tracer have provided detailed insights into the metabolic fate of glycine's alpha-carbon. These investigations highlight how one-carbon units derived from the mitochondrial Glycine Cleavage System (GCS) are distributed and utilized in various biosynthetic pathways, with notable differences observed between cell types and tissues.
A study investigating the fate of the 2-carbon from glycine in human hepatoma cell lines found that it was incorporated into several key metabolites. nih.gov The ¹³C label was detected in deoxythymidine (dTMP), purines (deoxyadenine and deoxyguanine), and methionine. nih.gov This demonstrates that the one-carbon unit generated by the GCS is exported from the mitochondria and contributes to cytosolic one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions. mdpi.com
The table below summarizes the isotopic enrichment observed in key metabolites in human hepatoma cells (GNMT-) cultured with [2-¹³C]glycine. Enrichment reflects the incorporation of the ¹³C label from the tracer into the product molecule.
| Metabolite | Isotopic Species | Description | Reference |
| Serine | Ser +2 | Represents cytosolic serine synthesis using a ¹³C-formate unit from the GCS and a molecule of [2-¹³C]glycine. | mdpi.comescholarship.org |
| Deoxythymidine | dTMP +1 | Indicates the incorporation of a single ¹³C-formate unit from the GCS into the thymine (B56734) ring during DNA synthesis. | mdpi.comescholarship.org |
| Deoxyadenine | dA +3 | Results from the direct incorporation of [2-¹³C]glycine (providing one ¹³C) and subsequent incorporation of a ¹³C-formate unit from the GCS into the purine ring. | nih.govescholarship.org |
| Deoxyguanine | dG +3 | Results from the direct incorporation of [2-¹³C]glycine (providing one ¹³C) and subsequent incorporation of a ¹³C-formate unit from the GCS into the purine ring. | nih.govescholarship.org |
| Methionine | Met +1 | Shows the use of a ¹³C-formate unit for the remethylation of homocysteine to form methionine. | mdpi.comnih.gov |
This table illustrates the downstream metabolites that can be formed incorporating the labeled carbon from Glycine (2-¹³C), as identified in metabolic tracer studies.
Further research in healthy mice has shown that the utilization of these GCS-derived one-carbon units is tissue-specific. nih.gov For example, in bone marrow, a highly proliferative tissue, there was significant incorporation of the glycine 2-carbon into dTMP and methylcytosine in DNA. mdpi.com In contrast, hepatic tissues showed greater use of these one-carbon units for serine and methionine synthesis. nih.gov These findings underscore the differential metabolic demands of various tissues and the role of the GCS in meeting these needs.
The table below presents findings from an in vivo study in mice, showing the tissue-specific incorporation of the label from [2-¹³C]glycine into key metabolites.
| Metabolite | Isotopic Species | Tissue with Notable Enrichment | Metabolic Implication | Reference |
| Serine | Ser +2 | Liver, Bone Marrow | Utilization of GCS-derived formate for cytosolic serine synthesis. | mdpi.comnih.gov |
| Methionine | Met +1 | Liver, Bone Marrow | Contribution of GCS-derived formate to the methionine cycle. | mdpi.comnih.gov |
| Deoxythymidine | dTMP +1 | Bone Marrow | High demand for one-carbon units for DNA synthesis in proliferative tissue. | mdpi.comnih.gov |
| Methylcytosine | mC +1 | Bone Marrow | Use of GCS-derived one-carbon units for DNA methylation. | mdpi.comnih.gov |
This table summarizes the differential fate of the 2-carbon of glycine in different tissues, highlighting the tissue-specific partitioning of one-carbon units.
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for Glycine 2 13c Isotopic Tracing
Precursor Administration Strategies for Glycine (B1666218) (2-13C) in Experimental Models
The administration of Glycine (2-13C) as a tracer allows for the investigation of its metabolic fate in various biological systems. The choice of experimental model and administration strategy is crucial for addressing specific research questions.
In vitro Cell Culture Systems
In vitro cell culture systems provide a controlled environment to study cellular metabolism. For isotopic tracing with Glycine (2-13C), the labeled precursor is typically added directly to the culture medium. This allows for the direct uptake and metabolism of the tracer by the cells.
For instance, in studies involving human hepatoma cell lines, [2-¹³C]glycine is supplemented into the cell culture medium to trace its incorporation into various metabolites. mdpi.com This approach has been used to investigate the impact of gene expression, such as Glycine N-methyltransferase (GNMT), on one-carbon metabolism. mdpi.com The duration of exposure to the labeled glycine can be varied, for example, up to 72 hours, to monitor the time-dependent labeling of downstream products. mdpi.com
Similarly, in studies of hepatocellular carcinoma (HCC) cell lines, feeding cells with [1,2-¹³C]glycine allows for the quantification of the contribution of the glycine cleavage system (GCS) to de novo purine (B94841) and pyrimidine (B1678525) biosynthesis. nih.gov The fractional isotopic labeling of key metabolites like ATP and dTMP can be measured to determine the flux through this pathway. nih.gov
| Experimental Setup | Cell Line | Tracer | Key Findings |
| Investigation of one-carbon metabolism | Human hepatoma cells (GNMT+ and GNMT-) | [2-¹³C]glycine | GNMT expression and nutrient supply affect the utilization of the 2-carbon of glycine via the GCS. mdpi.com |
| Quantification of GCS flux | Hepatocellular carcinoma (HCC) cells | [1,2-¹³C]glycine | GCS contributes significantly to purine and pyrimidine biosynthesis in HCC cells. nih.gov |
| Study of Hyp metabolism | HepG2 cells | [¹³C₅]Hydroxyproline | [¹³C₅]Hydroxyproline is metabolized to [¹³C₂]glycolate, [¹³C₂]glycine, and [¹³C₂]oxalate. nih.gov |
In vivo Animal Models (e.g., rodents, non-human primates)
In vivo animal models, particularly rodents, are extensively used to study the systemic metabolism of Glycine (2-13C). Administration routes are chosen to mimic physiological conditions and to target specific organs or metabolic processes.
A common method involves intravenous infusion of the labeled glycine. For example, in studies of glutathione (B108866) metabolism in tumors in rats, [2-¹³C]glycine has been infused to monitor the in vivo production of ¹³C-labeled glutathione using magnetic resonance spectroscopy. researchgate.net Bolus injections via the tail vein are also employed, as demonstrated in studies mapping glycine uptake and its conversion to glutathione in mouse mammary tumors. nih.gov In these experiments, multiple isotopologues of glycine, including [2-¹³C,¹⁵N]-glycine, were administered at timed intervals. nih.gov
Intraperitoneal injections are another route of administration. For instance, in studies of non-alcoholic fatty liver disease (NAFLD) in mice, [¹³C₂]glycine was injected intraperitoneally to trace its impact on serine synthesis and glutathione levels. biorxiv.orgnih.gov Oral administration through gavage has also been used to supplement glycine and assess its effects on mitigating drug-induced hepatotoxicity. nih.gov
| Animal Model | Administration Route | Tracer | Research Focus | Key Findings |
| Rat | Intravenous infusion | [2-¹³C]glycine | Glutathione metabolism in tumors | In vivo monitoring of ¹³C-GSH production is feasible. researchgate.net |
| Mouse | Tail vein bolus injection | [2-¹³C,¹⁵N]-glycine and other isotopologues | Glycine uptake and glutathione metabolism in mammary tumors | Glycine uptake is heterogeneous, and glutathione metabolic activity is highest at the tumor periphery. nih.gov |
| Mouse | Intraperitoneal injection | [¹³C₂]glycine | Glycine metabolism in NAFLD | Increased serine synthesis from glycine contributes to glycine depletion in fatty liver. biorxiv.orgnih.gov |
| Mouse | Oral gavage | Glycine | Mitigation of acetaminophen (B1664979) hepatotoxicity | Glycine administration rescues hepatic GSH levels. nih.gov |
Ex vivo Tissue Perfusion and Organ Slice Studies
Ex vivo tissue perfusion and organ slice studies offer a bridge between in vitro and in vivo experiments, allowing for the study of organ-specific metabolism in a controlled setting. This technique involves maintaining the viability of an isolated organ or tissue slice while perfusing it with a medium containing the isotopic tracer.
For example, functional mass spectrometry imaging has been utilized on ex vivo liver tissue sections to detect kinetic variations in glutathione metabolism following the administration of glycine isotopologues. nih.gov This approach allows for the creation of detailed kinetic maps from a single tissue sample. nih.gov Automated perfusion systems are also available to streamline the process for multiple parallel experiments, enabling the extraction of viable primary cells from resected rodent organs for further analysis. miltenyibiotec.com
Sample Preparation Techniques for Isotopic Analysis of Glycine (2-13C) Derivatives
Accurate isotopic analysis of Glycine (2-13C) and its metabolic products requires meticulous sample preparation to extract and, if necessary, derivatize the compounds of interest for analysis by mass spectrometry or nuclear magnetic resonance spectroscopy.
Metabolite Extraction and Derivatization for Carbon Isotopomer Analysis
The first step in analyzing the isotopic enrichment of metabolites is their extraction from the biological matrix. A common method involves using a solvent mixture, such as acetonitrile:water:chloroform, to separate polar and non-polar metabolites. nih.gov For thiolic metabolites, which are prone to oxidation, a thiol group protection step using reagents like N-ethyl maleimide (B117702) can be integrated into the extraction procedure. rsc.org
Following extraction, derivatization is often necessary to make the metabolites, including amino acids, volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). alexandraatleephillips.com A two-step derivatization process is common, involving esterification followed by trifluoroacetylation or acetylation. asianpubs.org For instance, amino acids can be converted to their N-acetyl methyl esters. ucdavis.edu Another approach is trimethylsilylation (TMS), where metabolites are derivatized with reagents like N-Methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). frontiersin.org
For analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, chemoselective derivatization with agents like ¹⁵N-cholamine can be used to analyze carboxylate isotopomers of ¹³C-metabolites. nih.gov
| Analytical Technique | Derivatization Method | Target Metabolites |
| GC-MS | N-acetyl methyl esters (NACME) | Amino acids ucdavis.edu |
| GC-MS | Trimethylsilylation (TMS) | Organic and amino acids frontiersin.org |
| GC-MS | Esterification and trifluoroacetylation | Amino acids asianpubs.org |
| NMR | ¹⁵N-cholamine | Carboxylate-containing metabolites nih.gov |
Protein Hydrolysis and Amino Acid Isolation for Isotopic Enrichment
To determine the isotopic enrichment of glycine within proteins, the proteins must first be isolated and then broken down into their constituent amino acids. Protein isolation can be achieved through methods like homogenization in buffer followed by purification steps such as dialysis and chromatography. nih.gov
The most common method for liberating amino acids from proteins is acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110-150°C) for several hours under an anoxic atmosphere. alexandraatleephillips.comucdavis.edu It is important to note that acid hydrolysis can lead to the degradation of certain amino acids, such as tryptophan, and the conversion of asparagine and glutamine to their acidic forms. ucdavis.eduwvu.edu
After hydrolysis, the amino acids are typically purified from the hydrolysate. This can involve steps like removing lipophilic compounds with an organic solvent wash and using cation-exchange chromatography to separate the amino acids from other components of the sample matrix. ucdavis.edu The purified amino acids can then be derivatized as described in the previous section for analysis. ucdavis.edu
| Step | Procedure | Notes |
| Protein Isolation | Homogenization, dialysis, chromatography | Aims to purify protein from other cellular components. nih.gov |
| Protein Hydrolysis | 6 M HCl, 110-150°C, 20-24 hours | Liberates individual amino acids from the protein backbone. alexandraatleephillips.comucdavis.edu Can degrade certain amino acids. ucdavis.eduwvu.edu |
| Amino Acid Purification | Lipid removal, cation-exchange chromatography | Removes interfering substances prior to analysis. ucdavis.edu |
Nucleic Acid Isolation and Nucleobase/Nucleoside Derivatization
The journey of the 13C label from Glycine (2-13C) into the building blocks of DNA and RNA is a key area of metabolic investigation. Glycine itself is a fundamental precursor in the de novo synthesis of purines, the double-ringed nucleobases adenine (B156593) and guanine. nih.gov Tracing the 13C atom from the second carbon of glycine into these molecules provides direct insight into the rate of new DNA and RNA synthesis.
The process begins with the extraction of DNA and RNA from cells or tissues cultured with Glycine (2-13C). Following extraction, the nucleic acids are typically hydrolyzed into their constituent components. This is often achieved through enzymatic digestion, which breaks down the DNA and RNA into individual nucleosides (a nucleobase linked to a sugar). nih.gov
Subsequent analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), often requires chemical modification of the nucleosides or nucleobases to increase their volatility. This process is known as derivatization. A common method involves silylating the molecules, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nasa.gov This replaces active hydrogen atoms on the molecule with trimethylsilyl (B98337) (TMS) groups, making the resulting derivatives suitable for GC analysis. For example, the fragmentation spectra of trimethylsilyl derivatives of nucleosides from RNA and DNA can be analyzed to determine the positional isotopomers. acs.org
Alternatively, methods using High-Performance Liquid Chromatography (HPLC) can separate underivatized nucleosides, which can then be directly analyzed by mass spectrometry. nih.govacs.org This approach avoids potential isotopic fractionation issues that can sometimes be associated with derivatization. acs.org
Advanced Analytical Techniques for Quantification of Glycine (2-13C) Enrichment
Quantifying the precise level of 13C enrichment from Glycine (2-13C) in various biomolecules requires highly sensitive and specific analytical instrumentation. Mass spectrometry and nuclear magnetic resonance spectroscopy are the principal techniques employed for this purpose.
Mass Spectrometry (MS) Based Methods
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), allowing for the differentiation between molecules containing the lighter 12C isotope and those enriched with the heavier 13C isotope.
GC-MS is a powerful tool for analyzing the isotopic enrichment in metabolites after they have been chemically derivatized to be volatile. The gas chromatograph separates the different compounds in a sample, which are then ionized and analyzed by the mass spectrometer. researchgate.net By analyzing the fragmentation patterns of the derivatized molecules, it is possible to determine not only if a molecule is labeled but also, in some cases, the position of the 13C atom within the molecule (positional isotopomer). acs.orgnih.gov
For instance, studies using [2-13C]glycine have successfully used GC-MS to analyze the isotopomers of serine, a metabolite directly synthesized from glycine. nih.govcore.ac.uk The analysis of different fragment ions of a trimethylsilyl (TMS) derivative of a metabolite allows for the calculation of 13C-positional enrichments. researchgate.net This level of detail is crucial for mapping the intricate pathways of carbon metabolism.
LC-MS is exceptionally well-suited for the analysis of polar, non-volatile metabolites like amino acids, nucleosides, and organic acids, often without the need for derivatization. researchgate.netsciex.com The liquid chromatograph separates the compounds in a liquid mobile phase before they are introduced into the mass spectrometer. sciex.com
This technique has been used to analyze the abundance of 13C-labeled isotopologues of glycine and serine. researchgate.net In studies tracing the metabolic fate of Glycine (2-13C), LC-MS can track the incorporation of the 13C label into a wide range of downstream metabolites. For example, dynamic isotopic labeling experiments using 13C-labeled glutamine, another key metabolite, have utilized LC-MS to analyze the time course of label incorporation into intermediates of the TCA cycle and other pathways. nih.gov The high sensitivity and specificity of modern LC-MS/MS systems (tandem mass spectrometry) allow for the precise quantification of dozens of metabolites and their isotopologues from a single sample. researchgate.net
Isotope Ratio Mass Spectrometry is the gold standard for high-precision measurement of bulk isotopic enrichment. This technique measures the ratio of heavy to light stable isotopes (e.g., 13C/12C) with exceptional accuracy. jamstec.go.jpfmach.it When coupled with an elemental analyzer (EA-IRMS) or a gas chromatograph (GC-C-IRMS), it can determine the average 13C enrichment in a total sample or in specific, separated compounds, respectively. nasa.govjamstec.go.jp
Table 1: Comparison of Mass Spectrometry Techniques for Glycine (2-13C) Analysis
| Technique | Analyte State | Information Provided | Key Advantage |
|---|---|---|---|
| GC-MS | Volatile (derivatized) | Mass isotopomer distribution, positional information from fragmentation | Detailed structural information on isotopomers |
| LC-MS | Soluble (polar) | Mass isotopomer distribution of polar metabolites | Analysis of non-volatile compounds without derivatization |
| IRMS | Gaseous (post-combustion) | High-precision bulk isotope ratios (13C/12C) | Unparalleled precision for bulk enrichment studies |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy Based Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei. For stable isotope tracing, 13C-NMR is particularly valuable. nih.gov It can distinguish and quantify the 13C label at specific atomic positions within a molecule, providing a direct view of metabolic fluxes. nih.govresearchgate.net
Studies involving the metabolism of [2-13C]glycine have used 13C-NMR to define the interconversion between glycine and serine. The presence of the glycine cleavage system and serine hydroxymethyltransferase enzymes can lead to the formation of multiple serine isotopomers, such as [2-13C]serine, [3-13C]serine, and [2,3-13C]serine, all of which can be resolved and quantified by 13C-NMR. nih.govcore.ac.uk This provides unique insights into mitochondrial metabolism that are not easily obtained with mass spectrometry, which often cannot differentiate between [2-13C]- and [3-13C]serine. core.ac.uk While less sensitive than MS, NMR's ability to provide positional isotopomer information without fragmentation makes it a uniquely powerful complementary technique. researchgate.net
Table 2: Research Findings from Analytical Techniques
| Technique | Research Focus | Key Finding | Reference |
|---|---|---|---|
| GC-MS / 13C-NMR | Glycine-serine interconversion in rat renal tubules | C2 of glycine was the source for >90% of the methylene (B1212753) group of m-THF. | nih.gov |
| HPLC/CRI/IRMS | DNA synthesis rates in hepatoma cells | [1-13C]glycine is incorporated into purines (dA, dG) but not pyrimidines (dT), allowing measurement of de novo DNA synthesis. | nih.gov |
| LC-MS & NMR | Photorespiratory flux in leaves | LC-MS and NMR provide complementary data on isotopologue distribution in glycine and serine in response to 13CO2 labeling. | researchgate.net |
| GC-C-IRMS | Origin of nucleobases in the Murchison meteorite | Uracil and xanthine (B1682287) showed significant 13C enrichment compared to terrestrial samples, suggesting an extraterrestrial origin. | nasa.gov |
13C-NMR Spectroscopy for Direct Carbon Detection
Direct detection of the ¹³C nucleus via ¹³C-NMR spectroscopy is a fundamental method for analyzing the metabolic products of Glycine (2-13C). This technique provides direct evidence of the incorporation of the labeled carbon into downstream metabolites.
In studies involving Glycine (2-13C), the resonance of the labeled C2 carbon appears at a characteristic chemical shift, which is influenced by its molecular environment. For instance, in studies of renal metabolism, the metabolism of [2-¹³C]glycine was monitored in freshly isolated rat renal proximal tubules. nih.gov The formation of serine isotopomers, including [2-¹³C]serine, was detected and confirmed using ¹³C-NMR. nih.gov Similarly, in preclinical studies, hepatic ¹³C spectra acquired after infusion of [2-¹³C]-glycine clearly show a resonance from the tracer at approximately 42.4 ppm, and its subsequent incorporation into glutathione (GSH) results in a new peak for ¹³C-labeled GSH at 44.2 ppm. researchgate.net
The chemical shift of the labeled carbon is a critical parameter. Glycine itself is often used as a standard for setting up ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR measurements. blogspot.com However, it is important to be aware that glycine can exist in different polymorphic forms (α, β, and γ), each with distinct chemical shifts for its carbonyl and methylene carbons. blogspot.com For example, the carbonyl carbon chemical shifts for the α and γ polymorphs are 176.5 ppm and 174.6 ppm, respectively. blogspot.com While Glycine (2-13C) labels the methylene (α-carbon) position, understanding these polymorphic differences is crucial for accurate spectral calibration. blogspot.com
A study on the reversibility of the Glycine Cleavage System used [2-¹³C]glycine to synthesize [¹³C]H AM, which was then incubated with ¹³CO₂ to form [1,2-¹³C]glycine. researchgate.net The ¹³C-NMR spectrum showed the resonance for the C2 of [1,2-¹³C]glycine as a doublet at 41.45 ppm, with a carbon-carbon coupling constant (J_CC) of 212 Hz. researchgate.net This direct detection and the measurement of coupling constants provide unambiguous evidence of the metabolic transformations.
Table 1: Representative ¹³C Chemical Shifts for Glycine (2-¹³C) and Related Metabolites
| Metabolite | Labeled Position | Observed Chemical Shift (ppm) | Reference |
|---|---|---|---|
| [2-¹³C]-glycine | C2 | ~42.4 | researchgate.net |
| [1,2-¹³C]glycine | C2 | 41.45 | researchgate.net |
| ¹³C-labeled Glutathione (GSH) (from [2-¹³C]-glycine) | Glycine Cα | 44.2 | researchgate.net |
1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY)
Two-dimensional (2D) NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are indispensable for resolving complex metabolic mixtures and unambiguously assigning signals derived from Glycine (2-13C).
HSQC experiments correlate the chemical shifts of protons directly attached to ¹³C nuclei, providing a powerful method for identifying specific labeled sites within a molecule. blogspot.com For Glycine (2-13C), the HSQC spectrum would show a correlation peak between the C2 carbon (~42-44 ppm) and its attached protons (Hα, ~3.55 ppm). bmrb.io This is particularly useful in complex biological samples where signals from numerous metabolites overlap in a simple 1D spectrum. diva-portal.org By detecting the ¹H-¹³C correlation, researchers can confirm that a specific proton signal arises from a molecule that has incorporated the ¹³C label from the glycine tracer. diva-portal.orgscispace.com
COSY, a homonuclear correlation technique, identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. scispace.com When used in conjunction with HSQC and other 2D NMR methods, it helps to build a complete picture of the carbon skeleton of a metabolite. For example, after identifying a ¹³C-labeled carbon and its attached proton via HSQC, COSY can be used to identify neighboring protons, thus tracing the path of the isotopic label through a metabolic pathway. The complete assignment of ¹H and ¹³C NMR chemical shifts for newly synthesized compounds, such as amino acid derivatives, is often achieved through a combination of 1D and 2D experiments including COSY, HSQC, and Heteronuclear Multiple Bond Correlation (HMBC). scispace.com
The Human Metabolome Database provides reference spectra, including [¹H, ¹³C]-HSQC data for unlabeled glycine, which serves as a baseline for identifying the labeled counterparts in tracer experiments. hmdb.ca These multidimensional techniques are essential for resolving the complex mixture of metabolites found in biological fluids and cell extracts and for accurately tracing the metabolic fate of the Glycine (2-13C) label. diva-portal.org
Table 2: Typical NMR Parameters for Glycine in Aqueous Solution
| Nucleus | Atom Name | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | Hα (Methylene) | 3.545 | bmrb.io |
| ¹³C | Cα (Methylene) | 44.133 | bmrb.io |
| ¹³C | C' (Carbonyl) | 172.4 | researchgate.net |
Hyperpolarized 13C Magnetic Resonance Spectroscopy for Real-Time Metabolic Probing
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C detection, enabling the real-time monitoring of metabolic processes in vivo. acs.org Standard ¹³C MRS suffers from low sensitivity due to the low natural abundance of ¹³C and its small gyromagnetic ratio. Hyperpolarization methods, such as dynamic nuclear polarization (DNP) and signal amplification by reversible exchange (SABRE), can increase the ¹³C signal by several orders of magnitude. acs.org
This enhanced sensitivity allows for the real-time tracking of the conversion of a hyperpolarized ¹³C-labeled substrate into its metabolic products. oup.com While many studies have focused on substrates like pyruvate (B1213749) and α-ketoglutarate, the principles are applicable to glycine. acs.orgoup.com For instance, research has demonstrated that hyperpolarization can be transferred to a glycine derivative, enabling the monitoring of an amide coupling reaction at low concentrations that would be undetectable by standard benchtop NMR. acs.org
In the context of Glycine (2-13C), this would involve preparing a hyperpolarized version of the tracer, introducing it to a biological system (such as cells or a living organism), and then acquiring ¹³C MR spectra in rapid succession. This allows for the observation of the decline in the hyperpolarized Glycine (2-13C) signal and the corresponding real-time increase in the signals of its metabolic products, such as serine or glutathione. chemrxiv.org A study successfully used hyperpolarized [1-¹³C]glycine-d2 incorporated into glutathione (GSH) to monitor enzymatic reactions in vivo, demonstrating the utility of this approach for probing peptide metabolism. chemrxiv.org The long spin-lattice relaxation time (T₁) of the labeled carbon is crucial for allowing sufficient time for metabolic conversion and detection. chemrxiv.org
This methodology provides unparalleled temporal resolution, offering a dynamic view of metabolic fluxes that is not possible with conventional NMR or mass spectrometry-based methods, which typically provide a snapshot at a single time point.
Table 3: Comparison of Hyperpolarization Techniques
| Technique | Principle | Typical Signal Enhancement | Advantages | Considerations |
|---|---|---|---|---|
| Dynamic Nuclear Polarization (DNP) | Microwave irradiation transfers polarization from electron spins to nuclear spins at low temperatures and high magnetic fields. | >10,000-fold | Applicable to a wide range of molecules. | Requires specialized, expensive equipment (polarizer). acs.org |
| Signal Amplification by Reversible Exchange (SABRE) | Polarization is transferred from parahydrogen to a substrate via a temporary binding to a metal catalyst complex. | 100 to 1,000-fold | Faster, less expensive than DNP; operates under milder conditions. acs.org | Requires a suitable catalyst and substrate that can reversibly bind. acs.org |
Data Processing and Quality Control for Glycine (2-13C) Labeling Data
The accurate interpretation of stable isotope tracing studies using Glycine (2-13C) is critically dependent on rigorous data processing and quality control. The raw data, whether from NMR or mass spectrometry, must undergo several corrective and analytical steps to yield meaningful biological insights.
A primary step in processing data from ¹³C tracing experiments is the correction for the natural abundance of isotopes. nih.gov Naturally occurring ¹³C (approximately 1.07%) and other heavy isotopes contribute to the mass isotopomer distribution (MID) of a metabolite. nih.gov This natural background must be mathematically subtracted from the measured MIDs to determine the true fractional enrichment that results from the incorporation of the Glycine (2-13C) tracer.
Following natural abundance correction, data quality must be assessed. This involves several checks:
Isotopic Steady State: A key assumption for many metabolic flux analysis models is that the system has reached an isotopic steady state, meaning the labeling pattern of intracellular metabolites is stable over time. nih.govd-nb.info To verify this, samples should be collected at multiple time points to ensure that the fractional enrichment of key metabolites is no longer changing. d-nb.info If the system is not at a steady state, more complex, non-stationary models are required. researchgate.net
Measurement Errors: It is crucial to identify and handle potential gross measurement errors. For example, in mass spectrometry, co-eluting compounds can contaminate the signal of the metabolite of interest, leading to an incorrect MID. d-nb.info Careful inspection of the chromatographic peaks and mass spectra is necessary to identify such issues. d-nb.info
Data Consistency: The labeling data should be consistent with known biochemical pathways. For example, if Glycine (2-13C) is used to trace the one-carbon pathway, the labeling patterns observed in serine and purines should be biochemically plausible. Inconsistencies may point to measurement errors or the presence of previously unknown metabolic activities. rsc.org
Once the data is validated, it can be used for metabolic modeling. Software frameworks for ¹³C-Metabolic Flux Analysis (¹³C-MFA) take the corrected MIDs and a defined metabolic network model as inputs. d-nb.info The software then calculates the metabolic fluxes that best explain the observed labeling patterns. The goodness-of-fit between the simulated and measured data is evaluated statistically to determine the confidence in the estimated fluxes. d-nb.info
Table 4: Key Steps in Processing Isotope Labeling Data
| Step | Purpose | Method/Tool | Reference |
|---|---|---|---|
| 1. Raw Data Extraction | Obtain signal intensities for each mass isotopologue from the instrument. | Instrument-specific software; vendor software (e.g., Topspin for Bruker NMR). | diva-portal.org |
| 2. Correction for Natural Isotope Abundance | Remove the contribution of naturally occurring heavy isotopes to isolate the signal from the tracer. | Matrix-based correction algorithms. | nih.gov |
| 3. Quality Control | Verify isotopic steady state, check for analytical errors (e.g., co-elution), and ensure data consistency. | Time-course experiments, chromatographic peak analysis, comparison with biochemical models. | nih.govd-nb.info |
| 4. Metabolic Flux Analysis (MFA) | Calculate intracellular reaction rates that explain the labeling patterns. | Software such as INCA, Metran, WUFlux. | d-nb.inforsc.org |
| 5. Statistical Analysis | Assess the goodness-of-fit and determine confidence intervals for the calculated fluxes. | Chi-squared tests, sensitivity analysis. | d-nb.info |
Glycine 2 13c in the Elucidation of Intermediary Metabolism
One-Carbon Metabolism and Folate Cycle Interplay
One-carbon metabolism is a crucial set of reactions that transfer one-carbon units for the biosynthesis of nucleotides, amino acids, and other essential molecules. The folate cycle is central to these processes, and Glycine (B1666218) (2-13C) has been instrumental in delineating its dynamics.
Serine hydroxymethyltransferase (SHMT) is a key enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (CH2-THF). researchgate.netpnas.org This reaction is a primary source of one-carbon units for the folate cycle. d-nb.infooncotarget.com Studies utilizing [2-13C]glycine have been pivotal in understanding the in vivo activity of SHMT and the dynamics of glycine-serine interconversion. nih.govnih.gov
When [2-13C]glycine is introduced, the SHMT enzyme can incorporate the 13C label into serine, forming [2-13C]serine. nih.gov The detection and quantification of [2-13C]serine by techniques like 13C-NMR spectroscopy provide a direct measure of SHMT activity. nih.govnih.gov Research in freshly isolated rat renal proximal tubules demonstrated the mitochondrial coupling of the glycine cleavage system and SHMT, leading to the formation of multiple serine isotopomers, including [2-13C]serine, [3-13C]serine, and [2,3-13C]serine. nih.gov This detailed analysis allows for the calculation of the labeled fractions of glycine and CH2-THF available for serine synthesis. nih.gov
Furthermore, studies have shown that the direction of the SHMT reaction can be influenced by the cellular context. For instance, in some cancer cells, there is an increased reliance on the mitochondrial isoform, SHMT2, for the de novo synthesis of glycine to support rapid proliferation. nih.gov Tracing studies with [2-13C]glycine have confirmed that SHMT2 activity is associated with the cancer phenotype. nih.gov In fatty liver disease models, stable isotope tracing with uniformly labeled 13C2 glycine has indicated an enhanced reverse SHMT activity, where glycine is converted to serine, contributing to glycine depletion. biorxiv.org
The interconversion of glycine and serine is a critical metabolic hub, and [2-13C]glycine provides a means to dissect the relative contributions of the cytosolic and mitochondrial SHMT isoforms to this process under various physiological and pathological conditions. mdpi.comacs.org
The biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA, is heavily dependent on one-carbon units derived from the folate cycle. Glycine itself is a direct precursor for the purine (B94841) ring, providing two carbon atoms and a nitrogen atom. d-nb.info The use of [2-13C]glycine allows for the precise tracing of its carbon into these essential biomolecules. acs.orgnih.gov
When [2-13C]glycine is metabolized, the 13C label can be incorporated into purines in two ways. Firstly, the intact glycine molecule is incorporated, leading to a 13C label at the C5 position of the purine ring. acs.org Secondly, the 2-carbon of glycine can be transferred to tetrahydrofolate (THF) to form 5,10-methylene-THF (CH2-THF) via the glycine cleavage system (GCS). mdpi.comnih.gov This labeled one-carbon unit can then be used for the synthesis of the C2 and C8 positions of the purine ring. mdpi.comacs.org
Studies in human hepatoma cell lines using [2-13C]glycine have demonstrated the incorporation of the 13C label into purines, resulting in M+3 species of deoxyadenine (dA) and deoxyguanine (dG). mdpi.comnih.gov This occurs when the GCS-derived formate (B1220265) is incorporated into the purine ring that is already labeled at carbons 4 and 5 from the direct incorporation of [2-13C]glycine. mdpi.com Similarly, in Salmonella typhimurium, [2-13C]glycine was shown to be incorporated into the C-2 and C-6 of the pyrimidine (B1678525) moiety of thiamine (B1217682) pyrophosphate (TPP), a derivative of pyrimidine metabolism. nih.gov
For pyrimidine biosynthesis, the one-carbon unit from CH2-THF is crucial for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis. mdpi.com Tracing experiments with [2-13C]glycine have shown the incorporation of the 13C label into dTMP, appearing as dT+1. mdpi.comnih.gov This demonstrates the flow of the 2-carbon of glycine through the GCS and the folate cycle to contribute to pyrimidine synthesis.
The 2-carbon of glycine, after being processed through the glycine cleavage system (GCS) and the folate cycle, can contribute to the pool of methyl groups used in various transmethylation reactions. mdpi.comnih.gov These reactions are vital for processes like DNA methylation, protein methylation, and the synthesis of molecules such as creatine (B1669601) and phosphatidylcholine. researchgate.net
The one-carbon unit derived from [2-13C]glycine can be used to generate S-adenosylmethionine (SAM), the universal methyl donor. mdpi.comoncoscience.us This occurs when the 13C-labeled one-carbon unit is used to remethylate homocysteine to form methionine, which is then converted to SAM. researchgate.net Studies have shown that the methyl group of SAM can be transferred to glycine by the enzyme glycine N-methyltransferase (GNMT), forming sarcosine. frontiersin.org
In experiments using [2-13C]glycine in human hepatoma cells, the 13C label was found to be incorporated into methionine (Met+1). mdpi.comnih.gov This demonstrates the pathway of the glycine 2-carbon through the GCS, into the folate cycle, and ultimately contributing to the synthesis of methionine. Furthermore, this labeled methyl group can be incorporated into DNA as methylcytosine (mC+1), as observed in healthy mice. mdpi.comnih.gov The ability to trace the flow of the 2-carbon of glycine into the methyl pool provides valuable insights into the regulation of methylation processes in health and disease. oncoscience.us
Carbon Contribution to Purine and Pyrimidine Biosynthesis
Amino Acid Metabolism and Interconnectivity
Glycine (2-13C) is an invaluable tool for exploring the intricate connections between different amino acid metabolic pathways. It allows researchers to follow the journey of its labeled carbon as it is incorporated into other amino acids, revealing the flux and regulation of these interconnected pathways.
The glycine cleavage system (GCS) is a mitochondrial multi-enzyme complex that plays a central role in glycine catabolism. nih.govescholarship.org It breaks down glycine into carbon dioxide, ammonia (B1221849), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH2-THF). d-nb.infonih.gov The use of [2-13C]glycine has been fundamental in quantifying the in vivo flux through the GCS and understanding its contribution to one-carbon metabolism. nih.govnih.gov
When [2-13C]glycine is catabolized by the GCS, the 13C-labeled 2-carbon is transferred to tetrahydrofolate (THF), yielding 13C-labeled CH2-THF. mdpi.comnih.gov This labeled one-carbon unit can then be exported from the mitochondria, often as formate, to participate in various cytosolic biosynthetic reactions. mdpi.comescholarship.org Studies in humans using [2-13C]glycine have estimated that the GCS can account for over a third of the whole-body glycine flux, highlighting its quantitative importance. mdpi.comnih.gov
Research has demonstrated that the activity of the GCS can be influenced by various factors, including nutritional status. mdpi.com For instance, in cell culture studies, the GCS activity was found to be significantly reduced when non-essential amino acids were supplied in the media. mdpi.comescholarship.org Furthermore, in the context of fatty liver disease, it is suggested that the GCS, along with reverse SHMT activity, contributes to the depletion of glycine. biorxiv.org
The ability to trace the fate of the 2-carbon of glycine through the GCS provides a powerful method to investigate the regulation of this key metabolic junction and its impact on cellular one-carbon pools. nih.govnih.gov
The metabolic pathways of amino acids are highly interconnected, and the carbon backbone of glycine can be utilized for the synthesis of other non-essential amino acids. d-nb.info Glycine (2-13C) serves as an effective tracer to delineate these connections, particularly in the synthesis of cysteine and the tripeptide glutathione (B108866). mdpi.comnih.gov
Glutathione is synthesized from three amino acids: glutamate (B1630785), cysteine, and glycine. d-nb.infomdpi.com The incorporation of [2-13C]glycine directly into the glutathione molecule can be monitored to assess the rate of glutathione synthesis. nih.gov This has been demonstrated in both human and rat liver studies, where the oral administration of [2-13C]glycine led to the detection of endogenously produced 13C-labeled glutathione. nih.gov
Furthermore, the 2-carbon of glycine can be incorporated into the cysteine moiety of glutathione through a more complex pathway. nih.gov This involves the conversion of [2-13C]glycine to labeled serine, which then enters the transsulfuration pathway to produce labeled cysteine. nih.gov Mass spectrometry analysis has confirmed the presence of doubly 13C-labeled glutathione, indicating that both the glycine and cysteine components were derived from the initial [2-13C]glycine tracer. nih.gov
These findings underscore the metabolic plasticity of amino acid metabolism and the utility of Glycine (2-13C) in tracing these intricate interconversions. The ability to track the contribution of glycine to the synthesis of other crucial amino acids like cysteine and the antioxidant glutathione provides valuable insights into cellular homeostasis and response to stress. d-nb.infomdpi.comnih.gov
Interactive Data Tables
Table 1: Incorporation of [2-13C]glycine into Serine, dTMP, and Methionine via the Glycine Cleavage System
This table summarizes the isotopic enrichments from [2-13C]glycine into key metabolites, reflecting the activity of the glycine cleavage system (GCS) in different cell lines. The data highlights how GCS-derived one-carbon units contribute to the synthesis of serine, deoxythymidine monophosphate (dTMP), and methionine.
Data adapted from studies on human hepatoma cell lines. Enrichments are presented as a percentage and indicate the proportion of the metabolite pool that has incorporated the 13C label from [2-13C]glycine via the GCS.
Table 2: Serine Isotopomer Distribution from [2-13C]glycine Metabolism in Rat Renal Proximal Tubules
This table illustrates the formation of different serine isotopomers when rat renal proximal tubules are incubated with varying concentrations of [2-13C]glycine. The presence of [2-13C]serine, [3-13C]serine, and [2,3-13C]serine confirms the coupled activity of the glycine cleavage system and serine hydroxymethyltransferase.
Data derived from 13C-NMR analysis of freshly isolated rat renal proximal tubules. The distribution of serine isotopomers provides insights into the dynamics of glycine-serine interconversion and the formation of one-carbon units.
Insights into Protein Synthesis and Turnover Rates
The use of isotopically labeled amino acids is a cornerstone for quantifying the dynamic processes of protein synthesis and breakdown. Glycine (2-13C) can be utilized to assess whole-body protein turnover. When introduced into a biological system, the labeled glycine enters the free amino acid pool and is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into proteins or the dilution of the isotope in the free amino acid pool, researchers can calculate protein synthesis rates.
Studies have employed [15N]glycine for measuring protein turnover via the end-product method, which analyzes the enrichment in urinary urea (B33335) and ammonia. cambridge.org Comparisons of this method with the [1-13C]leucine precursor method have shown comparable results, validating the use of glycine as a tracer for whole-body protein turnover. cambridge.orgnih.gov In a study on senior dogs, protein synthesis and breakdown estimations using 15N-Glycine were found to be similar to those obtained with 13C-Leucine and 13C-Phenylalanine methods, further supporting its utility in diverse physiological contexts. plos.orgplos.org
A key metabolic fate of glycine is its interconversion with serine, catalyzed by serine hydroxymethyltransferase (SHMT). Serine is also a proteinogenic amino acid, meaning that the carbon from Glycine (2-13C) can be incorporated into proteins via its conversion to serine. One study quantified that the direct conversion of glycine to serine occurred at a rate of 193 ± 28 μmol/(kg·h), accounting for a significant portion of the total glycine flux. nih.gov This highlights that a substantial part of the glycine pool is directed towards serine synthesis, which then contributes to protein synthesis. In plants, studies using 13CO2 have shown that excess glycine from photorespiration is rapidly incorporated as glycyl residues into leaf proteins. nih.gov
Table 1: Research Findings on Protein and Amino Acid Kinetics using Labeled Glycine
| Parameter Measured | Tracer Used | Key Finding | Organism/System | Citation |
| Whole Body Protein Turnover | [15N]Glycine | End-product method (urea/ammonia) provides results comparable to the [13C]leucine precursor method. | Humans | cambridge.orgnih.gov |
| Protein Synthesis & Breakdown | 15N-Glycine | Estimated rates were similar to those from 13C-Leucine and 13C-Phenylalanine methods. | Senior Dogs | plos.orgplos.org |
| Glycine to Serine Flux | [1,2-13C2]Glycine | Conversion rate was 193 ± 28 μmol/(kg·h), representing 41% of total glycine flux. | Humans | nih.gov |
| Glycine Incorporation into Protein | 13CO2 (labeling glycine) | Excess glycine from photorespiration is incorporated into leaf proteins as glycyl residues. | Soybean Leaves | nih.gov |
Central Carbon Metabolism Integration
Glycine metabolism is intricately woven into the fabric of central carbon metabolism. The carbon backbone of glycine, particularly the alpha-carbon labeled in Glycine (2-13C), can be channeled into fundamental pathways like the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the biosynthesis of various macromolecules.
Anaplerotic Contributions to the Tricarboxylic Acid (TCA) Cycle
Anaplerosis is the process of replenishing TCA cycle intermediates that have been extracted for biosynthesis. Glycine can contribute to the TCA cycle pool through several routes. The primary mechanism is via its conversion to serine, which can then be metabolized to pyruvate (B1213749). Pyruvate can enter the mitochondria and be converted to acetyl-CoA by pyruvate dehydrogenase or to oxaloacetate by pyruvate carboxylase, both of which are key entry points into the TCA cycle. wikipedia.org
Furthermore, the glycine cleavage system (GCS), a mitochondrial enzyme complex, plays a critical role. The GCS breaks down glycine into CO2, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methylene-THF). nih.govmdpi.com The 13C from Glycine (2-13C) is transferred to THF to yield 13C-labeled methylene-THF. mdpi.comescholarship.org This one-carbon unit can be used to synthesize serine from another molecule of glycine. The resulting serine can then fuel the TCA cycle as described above. Studies in human brain tumors using [U-13C]glucose demonstrated that glucose carbon, which is metabolically linked to glycine, actively participates in TCA cycle turnover, as evidenced by 13C labeling in glutamate and glutamine. nih.gov
Table 2: Tracing Glycine (2-13C) Carbon into Central Carbon Metabolism
| Labeled Precursor | Observed Labeled Metabolite(s) | Metabolic Pathway Implicated | Biological System | Citation |
| [U-13C]Glucose | Glutamate, Glutamine | TCA Cycle Turnover | Human Brain Tumors | nih.gov |
| [2-13C]Glycine | Serine | Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT) | Human Hepatoma Cells | mdpi.comescholarship.org |
| [2-13C]Glycerol | Pyruvate, Alanine | Glycolysis, TCA Cycle anaplerosis | Marine Diatom | researchgate.net |
Glycine (2-13C) in Gluconeogenesis and Glycolysis Flux Analysis
Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose homeostasis. mit.edu Glycine is considered a gluconeogenic amino acid. Its carbon skeleton can be converted to glucose, primarily through its conversion to serine and subsequently to pyruvate. Pyruvate can then enter the gluconeogenic pathway to produce glucose. wikipedia.organnualreviews.org
Linkages to Lipid Biosynthesis and Other Macromolecules
The metabolic reach of glycine extends beyond proteins and glucose to include the synthesis of lipids and other essential macromolecules like nucleotides and glutathione. nih.govnih.gov The connection to lipid biosynthesis is often indirect, occurring through the integration of glycine-derived carbons into the central metabolic pool. For instance, glycine's conversion to pyruvate and subsequently to acetyl-CoA provides the fundamental two-carbon building block for fatty acid synthesis. mit.edu
More direct and quantifiable links have been established for other macromolecules.
Glutathione: Glutathione is a crucial antioxidant tripeptide composed of glutamate, cysteine, and glycine. Glycine is the C-terminal residue. Studies using [2-13C]-glycine have directly traced its incorporation into the glycinyl-residue of glutathione in vivo. nih.govismrm.org In primary astroglial cells, a significant portion of [2-13C]glycine was utilized for the synthesis of glutathione, which was found both within the cells and released into the incubation medium. nih.gov
Purines: The entire glycine molecule is used to form carbons 4 and 5, and nitrogen 7 of the purine ring. Isotopic labeling experiments using [2-13C]glycine have demonstrated the incorporation of the labeled carbon into purines like deoxyadenosine (B7792050) and deoxyguanosine. nih.govmdpi.comescholarship.org
Heme: The alpha-carbon and nitrogen of glycine are used to form the porphyrin structure of heme.
Table 3: Incorporation of Glycine (2-13C) into Non-Protein Macromolecules
| Labeled Precursor | Labeled Product(s) | Significance | Biological System | Citation |
| [2-13C]Glycine | γ-glutamylcysteinyl-[2-13C]-glycine (Glutathione) | Direct tracing of glutathione synthesis in vivo | Rat Tumors, Astroglial Cells | nih.govismrm.orgnih.gov |
| [2-13C]Glycine | Deoxyadenosine (dA), Deoxyguanosine (dG) | Demonstrates contribution to purine nucleotide synthesis | Human Hepatoma Cells, Healthy Mice | nih.govmdpi.com |
| [2-13C]Glycine | Deoxythymidine (dTMP) | Tracing one-carbon units from GCS to pyrimidine synthesis | Human Hepatoma Cells, Healthy Mice | nih.govmdpi.com |
Investigating Specialized Metabolic Pathways
Creatine Synthesis Pathway Analysis
Creatine is a high-energy phosphate (B84403) shuttle, crucial for energy metabolism in tissues with high and fluctuating energy demands, such as muscle and brain. The synthesis of creatine is a two-step process that begins with glycine. physiology.orgphysiology.org
Step 1: The enzyme L-arginine:glycine amidinotransferase (AGAT) transfers an amidino group from arginine to glycine, producing guanidinoacetate and ornithine. hmdb.ca
Step 2: Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosylmethionine (SAM) as the methyl donor, to form creatine. physiology.org
Glycine (2-13C) is an ideal tracer for studying the flux through this pathway. The 13C label is retained in the carbon backbone of guanidinoacetate and subsequently in creatine. Research in astroglial cells using [2-13C]glycine has definitively shown that these cells can synthesize [2-13C]creatine de novo. nih.gov The study also detected the labeled intermediate, [13C]guanidinoacetate, in both the cells and the surrounding medium. Similarly, in vivo studies in rat tumors detected the metabolism of infused [2-13C]-glycine into [2-13C]-creatine. nih.govismrm.org These findings demonstrate the utility of Glycine (2-13C) in quantifying the rate of creatine synthesis and identifying the tissues responsible for its production.
Table 4: Analysis of Creatine Synthesis Using [2-13C]Glycine
| Study Focus | Key Labeled Metabolites Detected | Conclusion | Experimental System | Citation |
| De novo creatine synthesis in brain cells | [2-13C]Creatine, [13C]Guanidinoacetate | Astroglial cells utilize glycine to synthesize and release creatine and its precursor. | Primary Astroglial Cultures (Rat) | nih.gov |
| In vivo metabolic fate of glycine in tumors | [2-13C]Creatine, [2-13C]Serine, Labeled Glutathione | Tumors actively metabolize glycine into several key compounds, including creatine. | R3230Ac Rat Tumors | nih.govismrm.org |
Urea Cycle Connections
The metabolism of glycine is intricately linked to the urea cycle, primarily through the catabolic process that releases ammonia, a key substrate for urea synthesis. The use of isotopically labeled glycine, such as Glycine (2-13C), has been instrumental in delineating these metabolic connections. The glycine cleavage system (GCS), a major pathway for glycine degradation in mammals, catalyzes the oxidative cleavage of glycine to produce carbon dioxide (CO₂), ammonia (NH₄⁺), and a one-carbon unit transferred to tetrahydrofolate. nih.govresearchgate.net This process is a significant source of ammonia, which can then be detoxified in the liver via the urea cycle. researchgate.net
The entry of glycine-derived ammonia into the urea cycle is primarily regulated by Carbamoyl-Phosphate Synthase 1 (CPS1), the rate-limiting enzyme of the cycle. researchgate.netplos.org CPS1 catalyzes the first committed step, combining ammonia with bicarbonate to form carbamoyl (B1232498) phosphate within the mitochondrial matrix. researchgate.netcaldic.com Research using genome-wide association studies (GWAS) has uncovered a strong association between genetic variants in the CPS1 gene and circulating plasma glycine levels. plos.orgmdpi.com This genetic evidence underscores the tight metabolic coupling: variations in the efficiency of the urea cycle, dictated by CPS1 activity, can have upstream effects on glycine concentrations. researchgate.netplos.org Specifically, genotypes that lead to higher expression and activity of CPS1 are associated with lower plasma glycine levels, as the ammonia produced from glycine catabolism is more efficiently channeled into urea synthesis. plos.org
Stable isotope tracing studies utilizing labeled glycine have provided quantitative insights into these pathways. While Glycine (2-13C) directly traces the carbon backbone, its metabolism is inseparable from the fate of its amino group. The catabolism of glycine via the GCS releases the nitrogen as ammonia, which subsequently enters the urea cycle. nih.govresearchgate.net Studies tracking the fate of glycine's nitrogen have shown that a substantial portion is incorporated into various metabolites, including a significant amount into urea. mdpi.com In one study tracking orally administered ¹⁵N-glycine in young men, approximately 20% of the glycine nitrogen was found to be transferred to urea. mdpi.com This demonstrates that glycine is a significant contributor to the body's nitrogen disposal processes.
The connection also extends to the synthesis of urea cycle intermediates, albeit indirectly. The nitrogen from glycine can participate in multiple transamination reactions, contributing to the synthesis of other amino acids like glutamate and aspartate. caldic.commdpi.com Aspartate is a crucial substrate for the urea cycle, donating the second nitrogen atom for the formation of argininosuccinate. researchgate.netcaldic.com Therefore, the nitrogen originating from glycine can be incorporated into the urea molecule through two distinct entry points: as free ammonia via CPS1 and as the amino group of aspartate.
The table below summarizes key research findings that connect glycine metabolism with the urea cycle, often elucidated through isotopic tracing methods.
| Research Focus | Key Finding | Implication for Urea Cycle Connection | Reference |
| Genetic Link | Single Nucleotide Polymorphisms (SNPs) in the CPS1 gene (e.g., rs10206976) are strongly associated with plasma glycine levels. | Demonstrates that the rate-limiting step of the urea cycle directly influences systemic glycine concentrations, highlighting the importance of glycine as an ammonia source. | plos.orgmdpi.com |
| Nitrogen Fate | In humans, approximately 20% of nitrogen from ingested ¹⁵N-glycine is incorporated into urea. | Quantifies the significant contribution of glycine catabolism to the nitrogen load processed by the urea cycle. | mdpi.com |
| Metabolic Regulation | Individuals with genotypes causing higher CPS1 expression exhibit lower plasma glycine levels. | Suggests that efficient urea cycle function enhances the disposal of glycine-derived ammonia, thus lowering the systemic glycine pool. | plos.org |
| Ammonia Production | The Glycine Cleavage System (GCS) is a primary pathway for glycine catabolism, producing ammonia (NH₄⁺). | Identifies the specific enzymatic pathway that directly links glycine degradation to the production of a primary substrate for the urea cycle. | nih.govresearchgate.netresearchgate.net |
These findings, derived from studies often employing stable isotopes like Glycine (2-13C), collectively illustrate that glycine is not merely a building block for proteins but also a key player in systemic nitrogen metabolism, with direct and significant connections to the function of the urea cycle.
Advanced Applications of Glycine 2 13c in Systems Biology Research
13C-Metabolic Flux Analysis (MFA) and Fluxomics
13C-MFA is a pivotal technique for quantifying the rates (fluxes) of intracellular metabolic reactions. mdpi.com By introducing a 13C-labeled substrate, such as Glycine (B1666218) (2-13C), into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites. sci-hub.seshimadzu.com The resulting distribution of 13C isotopes in these metabolites provides a detailed snapshot of the metabolic network's activity. shimadzu.com
Principles and Mathematical Modeling for Glycine (2-13C) Tracers
The fundamental principle of 13C-MFA involves the systematic tracking of carbon atoms from a labeled precursor through metabolic pathways. sci-hub.se When Glycine (2-13C) is introduced, the labeled C2 carbon participates in a variety of biochemical reactions. A key pathway for glycine catabolism is the mitochondrial Glycine Cleavage System (GCS). nih.govnih.gov The GCS decarboxylates glycine, transferring the C2 carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). mdpi.comnih.gov This one-carbon unit can then be utilized in numerous biosynthetic pathways, including the synthesis of serine, purines, and thymidylate. mdpi.comnih.gov
Mathematical modeling is essential to translate the measured isotope labeling patterns into metabolic fluxes. vanderbilt.edunih.gov This process begins with the construction of a stoichiometric model of the relevant metabolic network, which details the atom transitions for each reaction. sci-hub.seosti.gov For Glycine (2-13C), the model must accurately represent the reactions of one-carbon metabolism originating from the GCS. The labeling state of metabolites is then simulated based on assumed flux values. By iteratively adjusting the flux values to minimize the difference between the simulated and experimentally measured labeling patterns, the in vivo metabolic fluxes can be estimated. sci-hub.senih.gov This is typically formulated as a least-squares regression problem. nih.gov
Computational Algorithms and Software Tools for Flux Estimation
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized software. vanderbilt.eduacs.org Several software packages have been developed to facilitate this analysis, including INCA, 13CFLUX2, OpenFLUX, and Metran. acs.orgresearchgate.net These tools incorporate algorithms to solve the complex, non-linear equations that describe the flow of isotopes through the metabolic network.
A significant advancement in this area was the development of the Elementary Metabolite Unit (EMU) framework, which simplifies the computational complexity of isotopomer balancing. nih.gov This framework has been integrated into many modern 13C-MFA software tools, making the analysis of large-scale metabolic networks more feasible. nih.gov For instance, OpenFLUX utilizes the EMU framework to enhance computation speed for flux calculations. researchgate.net Software like WUFlux provides a MATLAB-based open-source platform with metabolic network templates to simplify the process for researchers. github.io The general workflow involves defining the metabolic network, inputting the experimental labeling data from techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then running optimization algorithms to find the best-fit flux distribution. vanderbilt.edufrontiersin.org
Interactive Table: Commonly Used Software for 13C-MFA
| Software | Platform | Key Features |
| INCA | MATLAB | Supports stationary and non-stationary MFA, experimental design, and statistical analysis. acs.orgnih.gov |
| 13CFLUX2 | Standalone | High-performance tool for stationary MFA, incorporates graph theoretic algorithms for system reduction. acs.orgfrontiersin.org |
| OpenFLUX | MATLAB | User-friendly, based on the EMU framework for efficient flux calculation. researchgate.net |
| Metran | Standalone | Supports stationary and non-stationary MFA. acs.org |
| WUFlux | MATLAB | Open-source with network templates for various organisms. github.io |
| mfapy | Python | Open-source package with multiple solver options and parallel execution capabilities. researchgate.net |
Experimental Design Optimization for Glycine (2-13C) Fluxomics
The precision of estimated fluxes in 13C-MFA is highly dependent on the choice of isotopic tracer. nih.gov Optimal experimental design (OED) is a computational approach used to select the best tracer or combination of tracers to maximize the information obtained from a labeling experiment. vanderbilt.edufrontiersin.org The goal is to choose a tracer that will produce the most significant changes in labeling patterns in response to changes in the fluxes of interest, thereby minimizing the confidence intervals of the estimated fluxes. nih.gov
For studies involving one-carbon metabolism, using Glycine (2-13C) can be highly informative. However, its effectiveness can be enhanced by combining it with other tracers. For example, co-feeding with a labeled glucose or glutamine tracer can provide a more comprehensive labeling of central carbon metabolism. nih.gov Computational algorithms can simulate the outcomes of various tracer combinations to identify the optimal mixture for resolving specific fluxes. nih.gov The use of parallel labeling experiments, where different isotopic tracers are used in separate but identical cultures, is another powerful strategy to improve flux resolution and observability. nih.gov
Elucidating Compartmentalized Metabolism in Cellular Systems
Metabolic pathways are often segregated into different cellular organelles. Glycine (2-13C) is an invaluable tool for investigating this compartmentalization, particularly the distinct metabolic activities of the cytosol and mitochondria, and the metabolic exchange between them. nih.gov
Cytosolic vs. Mitochondrial Glycine (2-13C) Metabolism
Glycine metabolism occurs in both the cytosol and mitochondria, with key enzymes localized to each compartment. mdpi.com The primary enzyme for the interconversion of serine and glycine is serine hydroxymethyltransferase (SHMT), which has both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.govmdpi.com The Glycine Cleavage System (GCS), however, is exclusively located in the mitochondria and is a major route for glycine catabolism. nih.govnih.govresearchgate.net
By tracing with Glycine (2-13C), the distinct roles of these compartments can be delineated. The catabolism of Glycine (2-13C) via the mitochondrial GCS produces a 13C-labeled one-carbon unit (in the form of 5,10-CH2-THF). mdpi.comnih.gov This labeled unit can then be exported from the mitochondria, often as formate (B1220265), to the cytosol. mdpi.comescholarship.org In the cytosol, this labeled one-carbon unit can be incorporated into serine through the action of SHMT1, resulting in serine labeled at the C2 position. nih.gov This allows researchers to quantify the flux through the mitochondrial GCS and the subsequent utilization of these one-carbon units in the cytosol. Studies have shown that mitochondrial SHMT is the primary pathway for converting serine to glycine, while the reverse flux from glycine to serine can utilize one-carbon units generated by the mitochondrial GCS. nih.gov
Inter-organelle Metabolic Crosstalk
The use of Glycine (2-13C) helps to illuminate the metabolic crosstalk between mitochondria and the cytosol. nih.gov The export of GCS-derived one-carbon units from the mitochondria to the cytosol is a prime example of such communication. mdpi.comescholarship.org These one-carbon units are essential for cytosolic biosynthetic processes, including de novo purine (B94841) and thymidylate synthesis. nih.govaacrjournals.org
Research using Glycine (2-13C) has demonstrated that the partitioning of these GCS-derived one-carbon units is tissue-specific. nih.govresearchgate.net For instance, in hepatic cells, a greater proportion may be used for serine and methionine synthesis, while in bone marrow, more may be directed towards dTMP synthesis. nih.govresearchgate.net This highlights how different cell types coordinate mitochondrial and cytosolic metabolism to meet their specific anabolic demands. The transport of metabolites like formate across the mitochondrial membrane is a critical component of this crosstalk, ensuring that building blocks generated in one compartment are available in another. mdpi.comresearchgate.net
Table: Research Findings on Glycine (2-13C) Metabolism
| Finding | Organism/Cell Line | Key Pathway Investigated | Reference |
| GCS accounts for a significant portion of whole-body glycine flux. | Humans | Glycine Cleavage System (GCS) | nih.gov |
| GCS-derived formate from glycine's C2 is used for serine, methionine, and dTMP synthesis. | Human hepatoma cells, Mice | One-carbon metabolism | mdpi.comnih.gov |
| Mitochondrial SHMT is the primary pathway for serine to glycine conversion. | Chinese Hamster Ovary (CHO) cells | Serine/Glycine interconversion | nih.gov |
| Utilization of GCS-derived one-carbon units is tissue-specific. | Mice | One-carbon metabolism partitioning | researchgate.net |
Investigating Metabolic Remodeling in Biological Processes
Glycine labeled at the second carbon, Glycine (2-13C), serves as a powerful isotopic tracer in systems biology for elucidating the intricate metabolic reprogramming that accompanies fundamental biological processes. By tracing the path of the 13C-labeled carbon atom, researchers can quantify the flux through key metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with static metabolite measurements alone. This approach is particularly valuable for understanding how cells reconfigure their metabolic networks to support proliferation, execute differentiation programs, and adapt to changing environmental and nutritional landscapes.
Cellular Proliferation and Differentiation Studies
The metabolic state of a cell is intrinsically linked to its proliferative and developmental status. Proliferating cells, such as cancer cells or stem cells, must rewire their metabolism to support the high demand for biomass production, including nucleotides, lipids, and proteins. Glycine is a central player in this metabolic reprogramming, contributing to multiple biosynthetic pathways. Glycine (2-13C) is instrumental in dissecting these contributions.
When Glycine (2-13C) is introduced to cells, the labeled 2-carbon can be traced through several critical pathways. A primary route is the mitochondrial Glycine Cleavage System (GCS), which catabolizes glycine, transferring its 2-carbon to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (CH2-THF). mdpi.com This one-carbon unit is a fundamental building block for the de novo synthesis of purines and thymidylate, essential components of DNA and RNA required for cell division. mdpi.comescholarship.org Tracing studies using Glycine (2-13C) have demonstrated that rapidly proliferating cancer cells often exhibit high GCS activity to fuel nucleotide synthesis. nih.gov
Furthermore, the one-carbon units derived from Glycine (2-13C) can be used to regenerate S-adenosylmethionine (SAM), the universal methyl donor for epigenetic modifications like DNA and histone methylation. life-science-alliance.org These modifications are crucial for regulating gene expression programs that control cell fate decisions during differentiation. For instance, studies in pluripotent stem cells (PSCs) have shown that GCS activity is significantly higher in PSCs compared to differentiated somatic cells, and this activity is vital for maintaining pluripotency. life-science-alliance.org Using 13C-labeled glycine, researchers found that suppressing the GCS in PSCs led to decreased levels of 13C-labeled formate and SAM, highlighting the system's role in generating one-carbon units from glycine for epigenetic regulation. life-science-alliance.org
Metabolic flux analysis using Glycine (2-13C) also sheds light on the interplay between glycine and serine metabolism. The reversible conversion of serine to glycine is catalyzed by serine hydroxymethyltransferase (SHMT). In mitochondria, SHMT2 plays a key role in serine catabolism and is often overexpressed in cancer cells to support proliferation. aacrjournals.org By tracing the fate of the labeled carbon, researchers can quantify the flux in both directions and understand how different cell types balance the use of serine and glycine to meet their specific anabolic and redox needs. nih.gov
Table 1: Application of Glycine (2-13C) in Cellular Proliferation and Differentiation Research This table summarizes findings from studies using Glycine (2-13C) to investigate metabolic changes during cell growth and specialization.
| Research Area | Cell Type(s) | Key Finding with Glycine (2-13C) | Reference(s) |
|---|---|---|---|
| Cancer Cell Proliferation | Melanoma (LOX IMVI), Renal Cancer (A498) | Demonstrated that the 2-carbon of glycine is a significant source for one-carbon units used in de novo purine synthesis, a pathway critical for rapid proliferation. | nih.gov |
| Pluripotent Stem Cell Fate | Mouse Embryonic Stem Cells (mESCs), Induced Pluripotent Stem Cells (iPSCs) | Tracing revealed that GCS-mediated catabolism of glycine is essential for generating one-carbon units (formate) and maintaining SAM levels for epigenetic modifications linked to pluripotency. | life-science-alliance.org |
| Erythroid Differentiation | Human Erythroid Cell Line (K562) | Used to trace one-carbon metabolism during folate depletion, showing how altered glycine/serine metabolism impacts pathways like heme synthesis during differentiation. | metabolomicsworkbench.org |
| Neural Differentiation | iPSC-derived Astrocytes | Helped elucidate metabolic rewiring in glycine cleavage system deficiency, showing impaired one-carbon metabolism affecting neural progenitor cell differentiation. | mdpi.com |
Response to Environmental Stressors and Nutritional Perturbations
Cells must constantly adapt their metabolism to survive environmental challenges, such as hypoxia or exposure to toxins, and to cope with fluctuations in nutrient availability. Glycine (2-13C) is a valuable tool for quantitatively assessing how metabolic fluxes are rerouted in response to such perturbations.
Under conditions of nutritional stress, such as the depletion of specific amino acids or folate, cells must reconfigure their metabolic networks to synthesize necessary components from available precursors. Folate is a critical cofactor in one-carbon metabolism, which is fueled by both serine and glycine. mdpi.com Studies using Glycine (2-13C) in human hepatoma cells under varying nutritional supplies have shown that the utilization of the 2-carbon of glycine via the GCS is significantly affected by the availability of other non-essential amino acids. escholarship.org This highlights the cell's ability to modulate glycine catabolism to maintain one-carbon pool homeostasis. For example, when non-essential amino acids were supplied in the media, GCS activity was significantly reduced. escholarship.org
Similarly, Glycine (2-13C) can be used to study metabolic adaptations to environmental stressors. In a study on the Eastern oyster (Crassostrea virginica), an organism subject to significant environmental fluctuations, 2-13C-glycine was used to trace metabolic fluxes in various tissues in response to different treatments. researchgate.net This type of analysis can reveal how organisms remodel their central carbon and amino acid metabolism to cope with stressors like pollution or changes in water temperature and oxygenation.
In human cells, metabolic responses to inflammatory conditions, which can be considered a form of environmental stress, have also been investigated using isotopic tracers. For instance, in a study on human monocytes, while the primary tracer was labeled glucose, the detection of 2-13C glycine as a downstream metabolite provided insights into the activity of the serine/glycine synthesis pathway under neuroinflammatory conditions. mdpi.com This demonstrates how tracing the flow of carbon from central metabolites into amino acid pools like glycine can reveal subtle but important metabolic shifts in response to disease-related stressors.
Table 2: Investigating Metabolic Responses to Perturbations with Glycine (2-13C) This table presents research findings on the use of Glycine (2-13C) to track metabolic adaptations to external and internal cellular stresses.
| Perturbation Studied | System/Model | Key Finding Revealed by Glycine (2-13C) Tracing | Reference(s) |
|---|---|---|---|
| Nutritional Perturbation (Amino Acid Supply) | Human Hepatoma Cells (GNMT+, GNMT−) | Showed that GCS activity and the utilization of glycine's 2-carbon for nucleotide and methionine synthesis are significantly reduced when non-essential amino acids are supplied. | escholarship.org |
| Nutritional Perturbation (Folate Depletion) | Human Erythroid Cells (K562) | Traced the contribution of glycine's 2-carbon to one-carbon metabolism, revealing how folate levels dictate the flux through pathways essential for erythroid cell maturation. | metabolomicsworkbench.org |
| Metabolic Disease (Obesity) | Obese Rats | In combination with other tracers, it was observed that the flux from glycine to serine via SHMT was decreased in the liver of obese rats, indicating altered hepatic glycine metabolism in metabolic disease. | nih.gov |
| Environmental Stress | Eastern Oyster (Crassostrea virginica) | Used to probe metabolic pathways, including glycolysis and the Krebs cycle, to understand how the organism's metabolism responds to environmental stressors. | researchgate.net |
Emerging Trends and Future Research Directions for Glycine 2 13c
Integration of Glycine (B1666218) (2-13C) Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of data from Glycine (2-13C) tracing experiments with other "omics" disciplines like proteomics and transcriptomics is a rapidly growing field. This multi-omics approach provides a more holistic view of cellular function by connecting metabolic fluxes with changes in gene expression and protein abundance. chempep.com
By combining these data streams, researchers can build more comprehensive models of cellular metabolism. For instance, observing an increased flux through a particular pathway traced by Glycine (2-13C) can be correlated with the upregulation of genes encoding the enzymes in that pathway (transcriptomics) and the increased abundance of those enzyme proteins (proteomics). This integrated approach strengthens the evidence for metabolic reprogramming in various conditions. researchgate.net
Recent studies have highlighted the value of combining stable isotope labeling with proteomics to understand metabolic cross-feeding in microbial communities. d-nb.info For example, using 13C-labeled substrates and analyzing the isotopic enrichment in peptides allows for the elucidation of inter-species nutrient exchange. d-nb.info This methodology holds significant promise for understanding complex ecosystems and the metabolic interplay between different organisms.
Future directions in this area include the development of more sophisticated computational tools and bioinformatics pipelines to effectively integrate and interpret these large, multi-faceted datasets. The goal is to move beyond correlational studies to predictive models that can simulate the metabolic consequences of genetic or environmental perturbations.
Development of Novel Isotopic Labeling Strategies Combining Glycine (2-13C) with Other Tracers
To unravel the complexity of metabolic networks, researchers are developing novel isotopic labeling strategies that combine Glycine (2-13C) with other stable isotope tracers. This dual-labeling or multi-tracer approach allows for the simultaneous tracking of multiple metabolic pathways and their intersections.
For example, a study investigating amino acid uptake in temperate grassland species used dual-labeled glycine (glycine-2-13C-15N) to distinguish between the direct uptake of the intact amino acid and its breakdown products. uni-bayreuth.de This approach provided clear evidence for the direct uptake of glycine by the plant roots. uni-bayreuth.de Another innovative strategy, termed multiple-infusion start time (MIST), utilizes several isotopologues of glycine administered at different times to create a detailed kinetic profile of metabolic activity from a single sample. nih.gov This is particularly useful for studying heterogeneous tissues like tumors. nih.gov
The combination of Glycine (2-13C) with other labeled compounds, such as 13C-labeled glucose or fatty acids, can provide a more complete picture of central carbon metabolism. nih.gov This allows for the precise determination of how different substrates contribute to key metabolic pools, such as acetyl-CoA. nih.gov
Future advancements will likely involve the use of a wider array of stable isotopes and the development of more complex experimental designs to probe specific metabolic questions. The continued development of novel labeled compounds will be crucial for expanding the scope of these multi-tracer studies.
Advancements in Analytical Sensitivity and Spatial Resolution for Glycine (2-13C) Detection
The ability to detect and quantify Glycine (2-13C) and its downstream metabolites with high sensitivity and spatial resolution is critical for advancing metabolic research. Continuous improvements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are pushing the boundaries of what is possible.
High-resolution mass spectrometry, including techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is a cornerstone of 13C-metabolic flux analysis. nih.govnih.gov Recent developments in tandem mass spectrometry (MS/MS) provide additional layers of information, enabling more precise quantification of metabolic fluxes. frontiersin.org Furthermore, new methods combining capillary electrophoresis with high-resolution mass spectrometry are enhancing the speed and accuracy of isotopomer analysis. oup.com
In the realm of spatial analysis, techniques like functional mass spectrometry imaging (fMSI) allow for the visualization of metabolic activity within tissue sections. nih.gov One study used this approach to map the uptake of different glycine isotopologues and their conversion to glutathione (B108866) in mouse mammary tumors, revealing spatial heterogeneity in metabolic function. nih.gov Similarly, 13C chemical shift imaging (CSI), a magnetic resonance-based technique, has been used to map the distribution of [2-13C]glycine and its metabolites in an oyster, demonstrating its utility in whole-organism studies. researchgate.net
Future progress will focus on further enhancing the sensitivity of these techniques to detect low-abundance metabolites and improving spatial resolution to the single-cell level. The development of novel hyperpolarization techniques for NMR spectroscopy also holds promise for dramatically increasing signal intensity and enabling real-time metabolic imaging. acs.orgresearchgate.net
Application of Glycine (2-13C) in Investigating Metabolic Mechanisms in Diverse Biological Systems (e.g., plants, microorganisms, specialized animal models)
The versatility of Glycine (2-13C) as a tracer is evident in its broad application across a wide range of biological systems, from microorganisms and plants to specialized animal models of human disease.
Plants: In plant biology, Glycine (2-13C) has been instrumental in studying photorespiration and nitrogen metabolism. mdpi.comoup.com For example, labeling studies have confirmed the role of the glycine decarboxylase complex in glycine catabolism in non-photosynthetic tissues. oup.comnih.gov By tracing the fate of 13C from glycine, researchers can quantify fluxes through key metabolic pathways and understand how plants utilize organic nitrogen sources. uni-bayreuth.denih.gov
Microorganisms: In microbiology, Glycine (2-13C) is used to investigate amino acid metabolism and its role in microbial communities. mdpi.com Studies have shown that different microbial groups, such as bacteria and fungi, may have preferences for glycine utilization. mdpi.com The combination of 13C-labeling with phospholipid fatty acid (PLFA) analysis helps to identify which specific microorganisms are actively assimilating the labeled substrate. mdpi.com Furthermore, Glycine (2-13C) has been used to probe the metabolic interactions within engineered microbial consortia. d-nb.info
Specialized Animal Models: In animal models, Glycine (2-13C) is a valuable tool for studying a variety of metabolic processes in both healthy and diseased states. For instance, it has been used to investigate glycine and glutathione metabolism in rat mammary tumors, providing insights into cancer metabolism. nih.gov By infusing animals with Glycine (2-13C) and analyzing tissue extracts, researchers can trace the incorporation of the label into various metabolites, such as serine and glutathione. nih.govescholarship.org
The table below summarizes some of the key findings from Glycine (2-13C) tracing studies in diverse biological systems.
| Biological System | Key Metabolic Pathway Investigated | Major Findings |
| Plants | Photorespiration, Nitrogen Uptake | Elucidation of the glycine decarboxylase pathway in non-photosynthetic tissues; demonstration of direct glycine uptake by roots. uni-bayreuth.demdpi.comoup.com |
| Microorganisms | Amino Acid Utilization | Identification of specific microbial groups that actively consume glycine in soil; tracing metabolic cross-feeding in synthetic communities. d-nb.infomdpi.com |
| Animal Models | Cancer Metabolism (Glutathione Synthesis) | In vivo tracing of glycine incorporation into serine and glutathione in tumors, revealing metabolic heterogeneity. nih.govnih.gov |
Future applications will likely involve the use of Glycine (2-13C) in a wider array of non-traditional model organisms to explore the diversity of metabolic strategies in nature.
Predictive Metabolic Modeling and In Silico Experimentation with Glycine (2-13C) Data
The data generated from Glycine (2-13C) tracing experiments are increasingly being used to construct and validate computational models of metabolism. These models, in turn, can be used for predictive in silico experimentation, allowing researchers to simulate metabolic responses to various perturbations.
Metabolic flux analysis (MFA) is a powerful computational technique that uses isotopic labeling data to quantify the rates of metabolic reactions within a cell or organism. nih.gov The data from Glycine (2-13C) experiments provide crucial constraints for these models, leading to more accurate and reliable flux estimations. oup.com
The integration of fluxomics data with other omics datasets, as discussed in section 5.1, is essential for building comprehensive genome-scale metabolic models (GEMs). These models can be used to simulate the effects of gene knockouts or changes in nutrient availability on metabolic fluxes, providing a powerful platform for hypothesis testing and guiding metabolic engineering efforts. nih.gov
For example, a model of plant metabolism could be used to predict the impact of overexpressing a particular enzyme on the flow of carbon from glycine into other essential biomolecules. These predictions can then be tested experimentally using Glycine (2-13C) tracing.
The future of this field lies in the development of more dynamic and predictive metabolic models that can capture the complexity of cellular regulation. As computational power and modeling algorithms continue to improve, in silico experimentation with Glycine (2-13C) data will become an increasingly indispensable tool for understanding and engineering metabolism.
Q & A
Basic Research Question
- Extraction methods : Use cold methanol/water (80:20) to quench metabolism and preserve isotopic integrity in tissues .
- pH adjustment : Maintain neutral pH to prevent glycine degradation or isotopic exchange.
- Signal enhancement : Employ hyperpolarization techniques or cryoprobes to amplify 13C signals, especially in low-abundance metabolites .
- Data normalization : Reference chemical shifts to external standards (e.g., DSS) to ensure consistency across runs .
What strategies resolve discrepancies between in vitro and in vivo metabolic flux data involving GLYCINE (2-13C)?
Advanced Research Question
Discrepancies often stem from differences in compartmentalization or enzyme kinetics. Mitigate these by:
- Compartment-specific labeling : Use cell-type-specific reporters (e.g., transgenic models) to isolate organelle-level fluxes .
- Kinetic modeling : Integrate Michaelis-Menten parameters from in vitro assays into in vivo models to adjust for substrate availability .
- Tracer pulse-chase experiments : Compare short-term vs. long-term labeling to distinguish transient vs. steady-state metabolic contributions .
- Cross-validation : Pair isotopic data with transcriptomic/proteomic datasets to identify regulatory bottlenecks .
How can isotopic interference be minimized when GLYCINE (2-13C) is used in multi-tracer studies?
Advanced Research Question
- Isotopic separation : Use orthogonal detection methods (e.g., NMR for 13C and MS for 2H) to avoid spectral overlap .
- Temporal staggering : Administer tracers at non-overlapping timepoints to decouple metabolic contributions .
- Computational deconvolution : Apply algorithms like non-negative matrix factorization (NMF) to disentangle mixed isotopic signals .
- Purity verification : Pre-screen commercial GLYCINE (2-13C) for cross-contamination using high-resolution MS .
What are best practices for citing and contextualizing prior literature in GLYCINE (2-13C) research?
Basic Research Question
- Primary vs. secondary sources : Prioritize peer-reviewed studies using isotopic tracing over review articles .
- Critical appraisal : Evaluate methods sections for details on tracer purity, dosage, and analytical platforms (e.g., NMR field strength) .
- Reproducibility notes : Document deviations from published protocols (e.g., altered perfusion rates in MR studies) to aid replication .
- Citation ethics : Avoid "citation stuffing"; reference only directly relevant work to maintain clarity .
How do researchers validate the specificity of GLYCINE (2-13C) uptake in target tissues?
Advanced Research Question
- Tissue-specific knockout models : Use CRISPR/Cas9 to delete glycine transporters (e.g., SLC6A9) and assess tracer retention .
- Isotope ratio imaging : Combine MALDI-TOF imaging with 13C-enriched standards to map spatial distribution .
- Competition assays : Co-administer unlabeled glycine to confirm saturable, carrier-mediated uptake .
- Pharmacokinetic modeling : Calculate tissue-specific clearance rates using compartmental models .
What are the key considerations for integrating GLYCINE (2-13C) data into metabolic network models?
Advanced Research Question
- Stoichiometric balancing : Ensure all 13C-labeled intermediates are accounted for in flux balance analysis (FBA) .
- Isotopomer analysis : Use software like INCA or OpenFLUX to fit positional labeling patterns to pathway hypotheses .
- Sensitivity testing : Perturb model parameters (e.g., enzyme Vmax) to identify reactions most sensitive to isotopic data .
- Open data sharing : Deposit raw isotopomer distributions in repositories like MetaboLights to facilitate meta-analyses .
How should researchers address potential isotopic dilution effects in cell culture studies?
Basic Research Question
- Medium formulation : Use dialyzed serum to remove unlabeled glycine .
- Quenching protocols : Rapidly harvest cells via liquid nitrogen to halt metabolic activity and isotopic exchange .
- Dilution correction : Measure intracellular glycine pools via LC-MS and adjust flux calculations accordingly .
- Time-course experiments : Track label incorporation over time to estimate dilution rates .
What ethical and reporting standards apply to studies using 13C-labeled compounds like GLYCINE (2-13C)?
Basic Research Question
- Safety documentation : Detail handling procedures for isotopic compounds, including waste disposal and radiation safety (if applicable) .
- Data transparency : Report isotopic purity, vendor information, and batch numbers to ensure reproducibility .
- Ethics compliance : For in vivo studies, include IACUC-approved protocols and anesthesia methods .
- MIAPE compliance : Adhere to Minimum Information About a Proteomics Experiment guidelines for MS/NMR data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
